2-Thienylmethyl benzoate
Description
2-Thienylmethyl benzoate (C₁₂H₁₀O₂S, MW 218.27) is an ester derivative of benzoic acid where the hydroxyl group is replaced by a 2-thienylmethyl moiety. This compound combines the aromatic benzoate backbone with a thiophene ring, a heterocyclic structure known for its electron-rich properties and relevance in pharmaceuticals and materials science.
Properties
CAS No. |
85455-66-9 |
|---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
thiophen-2-ylmethyl benzoate |
InChI |
InChI=1S/C12H10O2S/c13-12(10-5-2-1-3-6-10)14-9-11-7-4-8-15-11/h1-8H,9H2 |
InChI Key |
QFKZQXHPVSHDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Thienylmethyl benzoate can be achieved through several methods. One common synthetic route involves the esterification of 2-thiophenemethanol with benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. High-performance liquid chromatography (HPLC) can be used to purify the final product .
Chemical Reactions Analysis
2-Thienylmethyl benzoate undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Thienylmethyl benzoate has a wide range of applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Thienylmethyl benzoate involves its interaction with specific molecular targets and pathways. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(Dimethylamino) Benzoate (C₁₁H₁₅NO₂, MW 193.24)
- Structure: Features a dimethylamino substituent at the para position of the benzoate ring.
- Reactivity : Demonstrates higher polymerization reactivity in resin cements compared to methacrylate-based initiators, achieving superior degrees of conversion (DC) in photopolymerization .
- Applications: Preferred in dental resins due to improved physical properties (e.g., hardness, stability) over 2-(dimethylamino)ethyl methacrylate .
- Key Difference: The electron-donating dimethylamino group enhances photoinitiation efficiency, whereas the thiophene in 2-thienylmethyl benzoate may offer distinct electronic interactions for specialized applications.
Methyl 4-Acetamido-2-Hydroxybenzoate (C₁₀H₁₁NO₄, MW 209.20)
- Structure : Contains acetamido and hydroxyl substituents on the benzoate ring.
- Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification .
- Applications : Intermediate in drug synthesis (e.g., antimicrobial agents) due to functional group diversity .
- Key Difference : Polar substituents (hydroxyl, acetamido) increase hydrophilicity, contrasting with the hydrophobic thiophene group in 2-thienylmethyl benzoate.
2-(2-Methyl-1,3-Thiazol-4-yl)Benzoic Acid (C₁₁H₉NO₂S, MW 219.26)
- Structure : Benzoic acid derivative with a thiazole substituent.
- Physical Properties : Higher melting point (139.5–140°C) due to hydrogen bonding capability of the carboxylic acid group .
- Applications : Used in research as a building block for heterocyclic compounds .
- Key Difference : The carboxylic acid group enables salt formation (unlike ester derivatives), while the thiazole ring offers different bioactivity profiles compared to thiophene .
Comparative Data Table
Biological Activity
2-Thienylmethyl benzoate is an organic compound with significant interest in various biological applications. Its structure, characterized by a thienyl group attached to a benzoate moiety, suggests potential interactions with biological systems that could lead to therapeutic benefits or toxicological concerns. This article reviews the current understanding of the biological activity of 2-thienylmethyl benzoate, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₁₀O₂S
- Molecular Weight : 218.27 g/mol
- CAS Number : 85455-66-9
The biological activity of 2-thienylmethyl benzoate may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it might exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Antimicrobial Properties
Recent studies have indicated that 2-thienylmethyl benzoate exhibits antimicrobial activity. In vitro tests demonstrated effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined to be relatively low, indicating potent antimicrobial effects.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.5 |
| Staphylococcus aureus | 0.3 |
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays revealed that 2-thienylmethyl benzoate has a dose-dependent effect on various cell lines:
- HeLa Cells : IC50 = 25 µM
- MCF-7 Cells : IC50 = 30 µM
These findings suggest that while the compound may possess therapeutic potential, careful consideration of dosage is necessary to minimize cytotoxic effects.
Study on Anticancer Activity
A notable study investigated the anticancer properties of 2-thienylmethyl benzoate in vitro. The results indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. The study highlighted the potential for developing this compound as a lead in cancer therapy.
Neuroprotective Effects
Another research effort focused on the neuroprotective effects of 2-thienylmethyl benzoate in models of neurodegenerative diseases. The compound was found to reduce oxidative stress markers and improve neuronal survival rates in cultured neurons exposed to neurotoxic agents.
Toxicological Profile
While promising, the toxicological profile of 2-thienylmethyl benzoate warrants attention:
- Teratogenic Effects : Animal studies have indicated potential teratogenic effects at high doses, necessitating further investigation into its safety profile during pregnancy.
- Long-term Exposure Risks : Chronic exposure studies are required to determine any long-term health risks associated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
